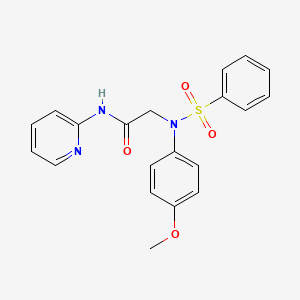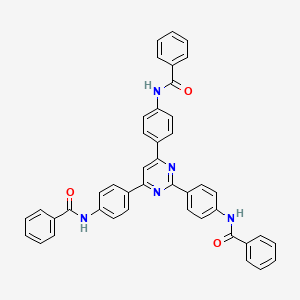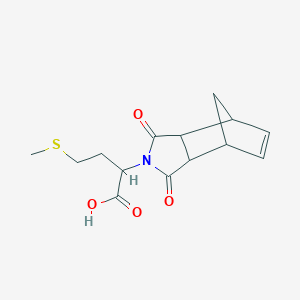
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide, also known as Mps-GA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme Glycine N-methyltransferase (GNMT) and has been shown to have promising effects in treating various diseases.
作用機序
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide works by inhibiting the activity of GNMT, which is an enzyme that plays a crucial role in regulating the levels of SAMe in the liver. SAMe is an important molecule that is involved in various metabolic processes, including the methylation of DNA, RNA, and proteins. By inhibiting the activity of GNMT, this compound increases the levels of SAMe in the liver, which has been shown to have promising effects in treating various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have promising effects in treating various diseases, including liver cancer, non-alcoholic fatty liver disease, and diabetes. It has been shown to increase the levels of SAMe in the liver, which has been shown to have various biochemical and physiological effects. SAMe is an important molecule that is involved in various metabolic processes, including the methylation of DNA, RNA, and proteins. By increasing the levels of SAMe in the liver, this compound has been shown to have promising effects in treating various diseases.
実験室実験の利点と制限
One of the main advantages of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide is its potency and selectivity for GNMT. It has been shown to be a potent and selective inhibitor of GNMT, which makes it an ideal candidate for studying the role of GNMT in various diseases. However, one of the main limitations of this compound is its solubility in water. This compound is not very soluble in water, which makes it difficult to administer in lab experiments.
将来の方向性
There are several future directions for the study of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide. One of the main future directions is to further study its potential therapeutic applications in treating various diseases, including liver cancer, non-alcoholic fatty liver disease, and diabetes. Another future direction is to improve its solubility in water, which would make it easier to administer in lab experiments. Finally, future studies could focus on identifying other potential targets for this compound, which could lead to the development of new therapies for various diseases.
合成法
The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide is a multi-step process that involves the coupling of various chemical intermediates. The first step involves the synthesis of 4-methoxybenzeneboronic acid, which is then coupled with 2-bromo-5-chloropyridine to form 2-(4-methoxyphenyl)-5-chloro-pyridine. The next step involves the synthesis of N-(4-bromophenyl)sulfonyl chloride, which is then coupled with 2-(4-methoxyphenyl)-5-chloro-pyridine to form N-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)pyridine-2-carboxamide. Finally, the last step involves the coupling of N-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)pyridine-2-carboxamide with glycine to form this compound.
科学的研究の応用
N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in treating various diseases, including liver cancer, non-alcoholic fatty liver disease, and diabetes. This compound has been shown to inhibit the activity of GNMT, which is an enzyme that plays a crucial role in regulating the levels of S-adenosylmethionine (SAMe) in the liver. SAMe is an important molecule that is involved in various metabolic processes, including the methylation of DNA, RNA, and proteins.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-17-12-10-16(11-13-17)23(28(25,26)18-7-3-2-4-8-18)15-20(24)22-19-9-5-6-14-21-19/h2-14H,15H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIIQGOWLJOLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)

![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2,4,6-trimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5168334.png)
![1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-ethylpiperazine](/img/structure/B5168338.png)
![2-amino-4-(3,4-difluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5168343.png)
![8-[4-(4-allyl-2-methoxyphenoxy)butoxy]quinoline](/img/structure/B5168354.png)
![2-bromo-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5168363.png)
![2-(benzylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5168365.png)

![N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5168389.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)

